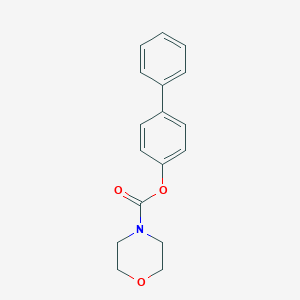
(4-Phenylphenyl) morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylphenyl) morpholine-4-carboxylate, also known as PPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. PPME is a morpholine derivative that exhibits interesting biological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (4-Phenylphenyl) morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the development and progression of diseases. (4-Phenylphenyl) morpholine-4-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the suppression of cancer cell growth. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
(4-Phenylphenyl) morpholine-4-carboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate induces apoptosis, a process of programmed cell death, in cancer cells. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues. In addition, (4-Phenylphenyl) morpholine-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Phenylphenyl) morpholine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (4-Phenylphenyl) morpholine-4-carboxylate also exhibits potent biological activities, making it a useful tool for studying the mechanisms of various diseases. However, (4-Phenylphenyl) morpholine-4-carboxylate also has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (4-Phenylphenyl) morpholine-4-carboxylate. One potential direction is the development of new drugs based on the structure of (4-Phenylphenyl) morpholine-4-carboxylate. Several studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate derivatives exhibit even more potent biological activities than (4-Phenylphenyl) morpholine-4-carboxylate itself, making them promising candidates for drug development. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of (4-Phenylphenyl) morpholine-4-carboxylate in vivo. Understanding how (4-Phenylphenyl) morpholine-4-carboxylate is metabolized and distributed in the body could provide valuable insights into its potential applications in the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of (4-Phenylphenyl) morpholine-4-carboxylate, which could lead to the development of more targeted and effective therapies.
Métodos De Síntesis
(4-Phenylphenyl) morpholine-4-carboxylate can be synthesized through a simple and efficient procedure involving the reaction between 4-phenylphenol and morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product obtained is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(4-Phenylphenyl) morpholine-4-carboxylate has been extensively studied for its potential applications in the development of new drugs. Several studies have shown that (4-Phenylphenyl) morpholine-4-carboxylate exhibits significant anticancer, antifungal, and antibacterial activities. (4-Phenylphenyl) morpholine-4-carboxylate has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(4-phenylphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C17H17NO3/c19-17(18-10-12-20-13-11-18)21-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Clave InChI |
WQDLUJWWLAQRFC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



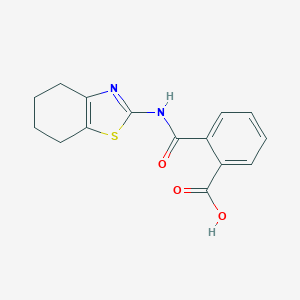
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)
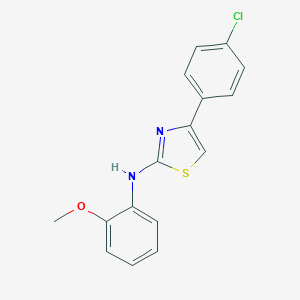
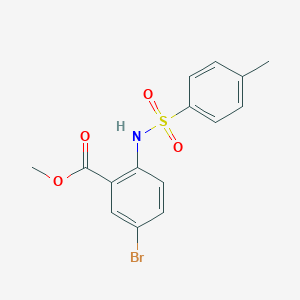
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
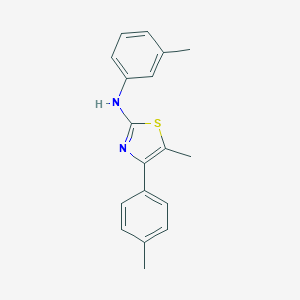
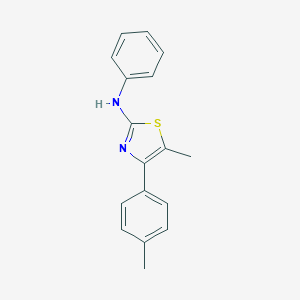
![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
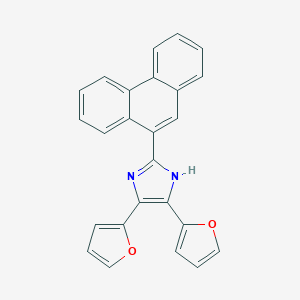
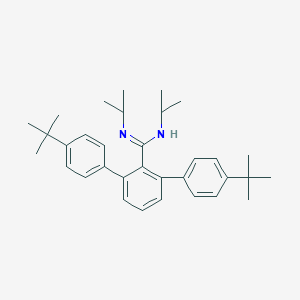
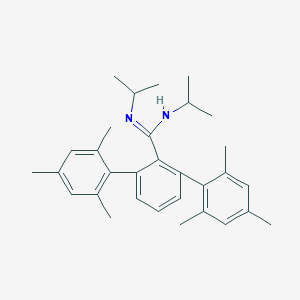
![1-[4,10-Dibenzyl-6,8,12-tri(butanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]butan-1-one](/img/structure/B288901.png)
![2,4,6,8,10,12-Hexaacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0~3,11~.0~5,9~]dodecane](/img/structure/B288905.png)
![ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B288907.png)